molecular formula C18H25N5O2 B5618141 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine

Cat. No. B5618141
M. Wt: 343.4 g/mol
InChI Key: GIMYOUCCAYCLAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine often involves intricate steps that highlight the compound's complexity and the synthetic chemistry required to assemble its structure. For example, the synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs demonstrates the compound's ability to inhibit NO formation, showcasing the precision in targeting specific biological pathways (Wei et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds such as three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveals how slight modifications can significantly alter intermolecular interactions. These compounds adopt similar conformations but exhibit different hydrogen bonding patterns, affecting their overall molecular arrangement (Mahesha et al., 2019).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of compounds containing the 1,3-benzodioxolylmethyl and piperidine units underline the versatility and reactivity of such molecules. For instance, the metabolism of a serotonin-4 receptor partial agonist provides insights into how these compounds undergo biotransformation, revealing potential pharmacologically active metabolites (Sawant-Basak et al., 2013).

Future Directions

While the specific future directions for “3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine” are not available, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(tetrazol-1-yl)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-18(11-15-4-5-16-17(10-15)25-14-24-16)6-2-7-22(12-18)8-3-9-23-13-19-20-21-23/h4-5,10,13H,2-3,6-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMYOUCCAYCLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CCCN2C=NN=N2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine

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